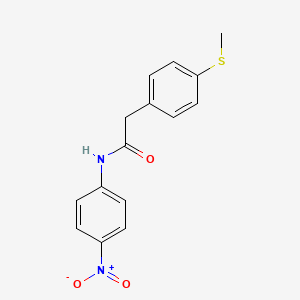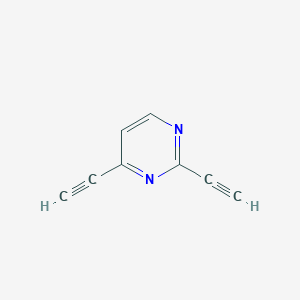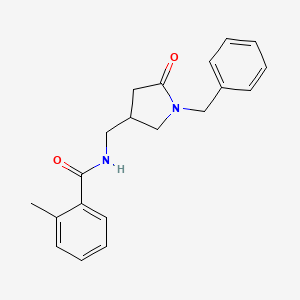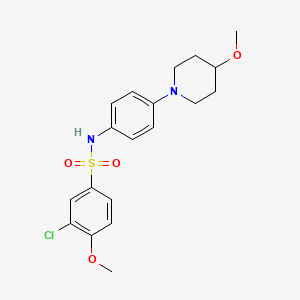
3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as Suvorexant and is a novel orexin receptor antagonist. Orexin receptors are involved in regulating sleep-wake cycles, appetite, and energy balance. Suvorexant has been found to be effective in treating sleep disorders and has shown promising results in preclinical studies for the treatment of obesity.
Mechanism of Action
Suvorexant acts as an antagonist of orexin receptors, which are involved in regulating sleep-wake cycles, appetite, and energy balance. The compound binds to orexin receptors and blocks the activity of orexin neurons that promote wakefulness. This results in the promotion of sleep and regulation of appetite and energy balance.
Biochemical and Physiological Effects:
Suvorexant has been found to improve sleep latency, total sleep time, and sleep quality in patients with insomnia. The compound has also been shown to regulate appetite and energy balance, making it a potential therapeutic option for the treatment of obesity. Suvorexant has a long half-life, which allows for sustained effects on sleep and appetite regulation.
Advantages and Limitations for Lab Experiments
Suvorexant has several advantages for lab experiments, including its specificity for orexin receptors and its long half-life. However, the compound can be difficult to synthesize and requires expertise in organic chemistry. Additionally, Suvorexant may have off-target effects that could confound experimental results.
Future Directions
Future research on Suvorexant could focus on its potential therapeutic applications beyond sleep disorders and obesity. The compound may have potential in treating other neurological disorders such as depression and anxiety. Additionally, further research could investigate the safety and efficacy of Suvorexant in different patient populations, such as children and elderly individuals. Finally, research could focus on developing new orexin receptor antagonists with improved pharmacological properties.
Synthesis Methods
The synthesis of Suvorexant involves several steps. The first step is the synthesis of 4-(4-methoxypiperidin-1-yl)aniline, which is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride to obtain 3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide. The synthesis of Suvorexant is a complex process and requires expertise in organic chemistry.
Scientific Research Applications
Suvorexant has been extensively studied for its therapeutic potential in treating sleep disorders such as insomnia. The compound acts as an orexin receptor antagonist, which blocks the activity of orexin neurons that promote wakefulness. Suvorexant has been found to be effective in improving sleep latency, total sleep time, and sleep quality in patients with insomnia. Additionally, Suvorexant has shown potential in treating obesity by regulating appetite and energy balance.
properties
IUPAC Name |
3-chloro-4-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-16-9-11-22(12-10-16)15-5-3-14(4-6-15)21-27(23,24)17-7-8-19(26-2)18(20)13-17/h3-8,13,16,21H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZQFNODRQYRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


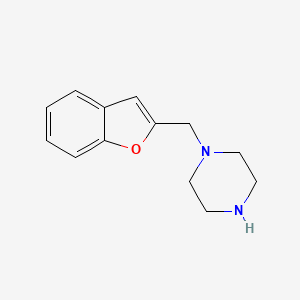
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)



![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride](/img/structure/B2951601.png)
![6-Acetyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2951603.png)


